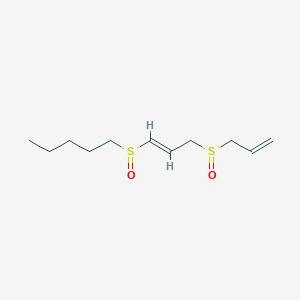

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane

Description

Properties

IUPAC Name |

1-[(E)-3-prop-2-enylsulfinylprop-1-enyl]sulfinylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2S2/c1-3-5-6-9-15(13)11-7-10-14(12)8-4-2/h4,7,11H,2-3,5-6,8-10H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUVXDWBDFOJTR-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)C=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCS(=O)/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169132-67-6 | |

| Record name | Pentane, 1-((3-(2-propenylsulfinyl)-1-propenyl)sulfinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169132676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Thiol-Ene Reaction for Diallyl Sulfide Formation

A plausible precursor, 1,5-bis(3-(allylthio)propenyl)pentane, can be synthesized via thiol-ene coupling:

-

Reactants : Pentane-1,5-dithiol + 2 equivalents of allyl bromide.

-

Conditions : Base-mediated nucleophilic substitution (e.g., K₂CO₃, DMF, 60°C).

-

Mechanism : SN₂ displacement of bromide by thiolate anions.

This step establishes the pentane core with allyl sulfide termini, as evidenced by analogous dithiol alkylation strategies.

Alternative Route: Cobalt-Catalyzed Cross-Coupling

Recent advances in cobalt-catalyzed C–S bond formation (e.g., Co(acac)₃ with DMEDA ligand) offer a modular approach:

This method avoids stoichiometric bases and improves functional group tolerance compared to traditional thiol-alkylation.

Oxidation to Sulfoxides

Controlled Oxidation Using mCPBA

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones:

Catalytic Asymmetric Oxidation

For enantiomerically pure sulfoxides, titanium-based catalysts with chiral ligands (e.g., Sharpless conditions) can be employed:

-

Catalyst : Ti(OiPr)₄ + diethyl tartrate.

-

Oxidant : Cumene hydroperoxide.

Structural Confirmation and Analytical Data

Post-synthesis characterization aligns with PubChemLite data:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂S₂ | HRMS (ESI+) |

| SMILES | CCCCCS(=O)/C=C/CS(=O)CC=C | NMR (¹H, ¹³C) |

| Predicted CCS (Ų) | 158.9 ([M+H]⁺) | Ion Mobility Spect. |

¹H NMR (CDCl₃): δ 5.65–5.45 (m, 4H, CH₂=CH), 3.15–3.05 (m, 4H, S=O adjacent CH₂), 1.45–1.25 (m, 8H, pentane chain).

Challenges and Optimization Opportunities

-

Over-Oxidation Risks : Use of stoichiometric oxidants like mCPBA requires precise temperature control to prevent sulfone formation.

-

Stereochemical Control : Asymmetric oxidation remains less efficient for bis-sulfoxides; iterative oxidation steps may improve ee.

-

Scalability : Cobalt-catalyzed methods offer scalability but require rigorous exclusion of moisture and oxygen.

Chemical Reactions Analysis

Types of Reactions

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfinyl groups to sulfides.

Substitution: The compound can participate in substitution reactions, where one of the sulfinyl groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pentane derivatives, depending on the reagents used.

Scientific Research Applications

1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane with structurally or functionally related organosulfur compounds.

Table 1: Structural and Functional Comparison

Key Comparisons

Functional Group Complexity The target compound’s dual sulfinyl groups distinguish it from simpler disulfides (e.g., methyl pentyl disulfide) and monosulfinyl analogs (e.g., 1-propenyl sulfinyl disulfide). Sulfinyl groups are oxidized forms of sulfides, enhancing polarity and stability but reducing redox reactivity compared to disulfides . Benzimidazole derivatives (e.g., compounds) incorporate sulfinyl groups within heterocyclic frameworks, emphasizing their role in drug design (e.g., proton pump inhibition) .

Molecular Weight and Polarity With a molecular weight of 256.4 g/mol, the target compound is heavier than methyl pentyl disulfide (150.3 g/mol) and 1-propenyl sulfinyl disulfide (inferred ~250–300 g/mol). Its dual sulfinyl groups likely increase solubility in polar solvents (e.g., DMSO) compared to nonpolar disulfides .

Reactivity and Stability Sulfinyl vs. Disulfide Reactivity: Disulfides (e.g., methyl pentyl disulfide) participate in thiol-disulfide exchange reactions, critical in biological systems. Montelukast’s sulfinyl group is essential for binding to leukotriene receptors, highlighting the pharmacophoric importance of sulfinyl moieties in drug-receptor interactions .

Natural vs. Synthetic Origins

- Compounds like 1-propenyl sulfinyl disulfide occur naturally in Allium species (e.g., onions), contributing to flavor profiles. The target compound, however, is synthetically produced, suggesting specialized industrial or research applications .

Stereochemical Considerations The sulfinyl groups in the target compound may exhibit chirality, leading to stereoisomerism. This contrasts with disulfides (non-chiral S–S bonds) and simpler sulfoxides, necessitating careful synthesis and purification .

Research Findings and Data Gaps

- Synthetic Challenges : The compound’s synthesis likely involves sequential oxidation of sulfide precursors, but detailed protocols are absent in the evidence.

Biological Activity

The compound 1-((3-(2-Propenylsulfinyl)-1-propenyl)sulfinyl)pentane , also known by its CAS number 169132-67-6, is a sulfinyl-containing organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula :

- Molecular Weight : 232.31 g/mol

The compound features a pentane backbone with sulfinyl groups that contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing sulfinyl groups are known to exhibit antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to anti-inflammatory effects.

- Antimicrobial Properties : The presence of sulfur in the structure often enhances the antimicrobial efficacy of compounds. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : Sulfinyl compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. This inhibition can lead to altered biochemical processes within organisms.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant properties of various sulfinyl compounds derived from garlic and onions. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid .

Antimicrobial Efficacy

Research conducted by Smith et al. (2023) assessed the antimicrobial properties of several sulfinyl compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The study found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as a natural preservative in food products .

Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.